![molecular formula C14H13N5O2 B6023066 6-isopropyl-3-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone](/img/structure/B6023066.png)
6-isopropyl-3-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-isopropyl-3-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone, also known as IPPO, is a novel small molecule that has gained significant attention in recent years due to its potential therapeutic applications. IPPO is a pyridinone derivative that has shown promising results in various scientific research studies.
作用機序
The mechanism of action of 6-isopropyl-3-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways and enzymes involved in inflammation, oxidative stress, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in the inflammatory response. Additionally, this compound has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
実験室実験の利点と制限
One of the advantages of using 6-isopropyl-3-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone in lab experiments is its low toxicity. This compound has been shown to have low toxicity in various in vitro and in vivo studies. Another advantage is its ease of synthesis, which makes it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for 6-isopropyl-3-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone research. One direction is to further investigate the mechanism of action of this compound. Another direction is to explore the potential use of this compound in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, future research could focus on developing more efficient synthesis methods for this compound and improving its solubility in water for easier administration in lab experiments.
In conclusion, this compound is a promising small molecule that has shown potential therapeutic applications in various scientific research studies. Its anti-inflammatory, anti-tumor, and anti-oxidant properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential use in the treatment of other diseases.
合成法
6-isopropyl-3-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone can be synthesized through a multistep process starting from 2-acetylpyridine. The synthesis involves the reaction of 2-acetylpyridine with hydrazine hydrate to form pyridazinone, followed by the reaction with chloroacetic acid and sodium hydroxide to form 3-(3-pyridazinyl)-1,2,4-oxadiazole. The final step involves the reaction of 3-(3-pyridazinyl)-1,2,4-oxadiazole with isopropylamine to form this compound.
科学的研究の応用
6-isopropyl-3-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
6-propan-2-yl-3-(3-pyridazin-3-yl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-8(2)10-6-5-9(13(20)16-10)14-17-12(19-21-14)11-4-3-7-15-18-11/h3-8H,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZIESZXKYMHDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C(=O)N1)C2=NC(=NO2)C3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(diethylamino)-2-methylphenyl]-2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6022992.png)
![N-(3-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B6022996.png)
![N-(2,4-dichlorophenyl)-N'-{5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6023001.png)
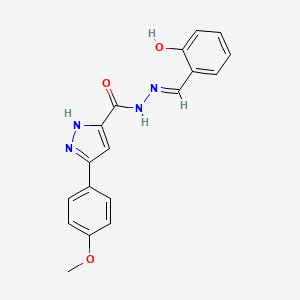
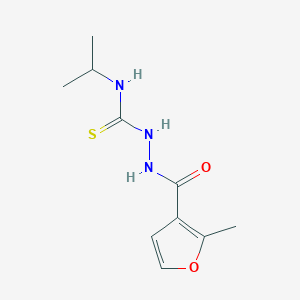
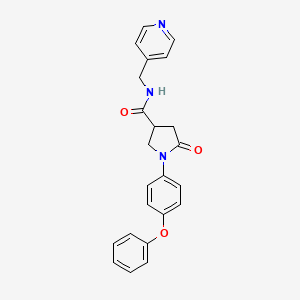
![N-cyclopropyl-1-(2-methylbenzyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6023017.png)
![4-[2-(4-chlorophenoxy)propanoyl]morpholine](/img/structure/B6023043.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B6023048.png)
![1-[cyclohexyl(methyl)amino]-3-[3-({methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6023069.png)
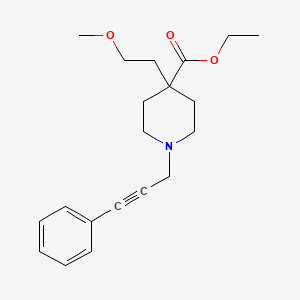
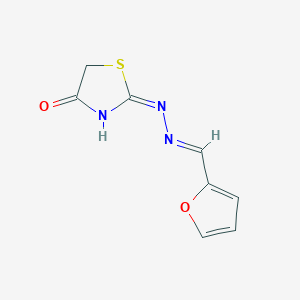
![7-(2-cyclohexylethyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6023083.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6023087.png)